

Application of Pericosine A in the Study of Oncogenic Signaling Pathways

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Compound of Interest

Compound Name: *Pericosine A*

Cat. No.: *B15585680*

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Introduction

Pericosine A is a marine-derived natural product, a carbasugar metabolite isolated from the fungus *Periconia byssoides*.^{[1][2]} It has demonstrated selective cytotoxic activity against various human cancer cell lines, with particular efficacy noted in breast and glioblastoma cells.^[2] Mechanistic studies have identified **Pericosine A** as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II.^[2] These activities suggest its potential as a valuable tool for investigating oncogenic signaling pathways and as a scaffold for the development of novel anticancer therapeutics. This document provides detailed application notes and protocols for the use of **Pericosine A** in cancer research.

Molecular Targets and Mechanism of Action

Pericosine A exerts its anticancer effects through the inhibition of two key molecular targets:

- **Epidermal Growth Factor Receptor (EGFR):** EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are critical for regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a common driver in many cancers. **Pericosine A** has been shown to inhibit EGFR tyrosine kinase activity, thereby blocking these downstream pro-oncogenic signals.^[2]

- Topoisomerase II: This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. Topoisomerase II inhibitors interfere with this process, leading to DNA damage and ultimately triggering apoptosis in rapidly dividing cancer cells.[2]

The dual-targeting nature of **Pericosine A** makes it a compelling agent for studying the interplay between cell signaling and DNA replication processes in cancer.

Data Presentation

In Vitro Cytotoxicity of Pericosine A

The following table summarizes the reported 50% effective dose (ED50) and 50% inhibitory concentration (IC50) values for **Pericosine A** in various cancer cell lines.

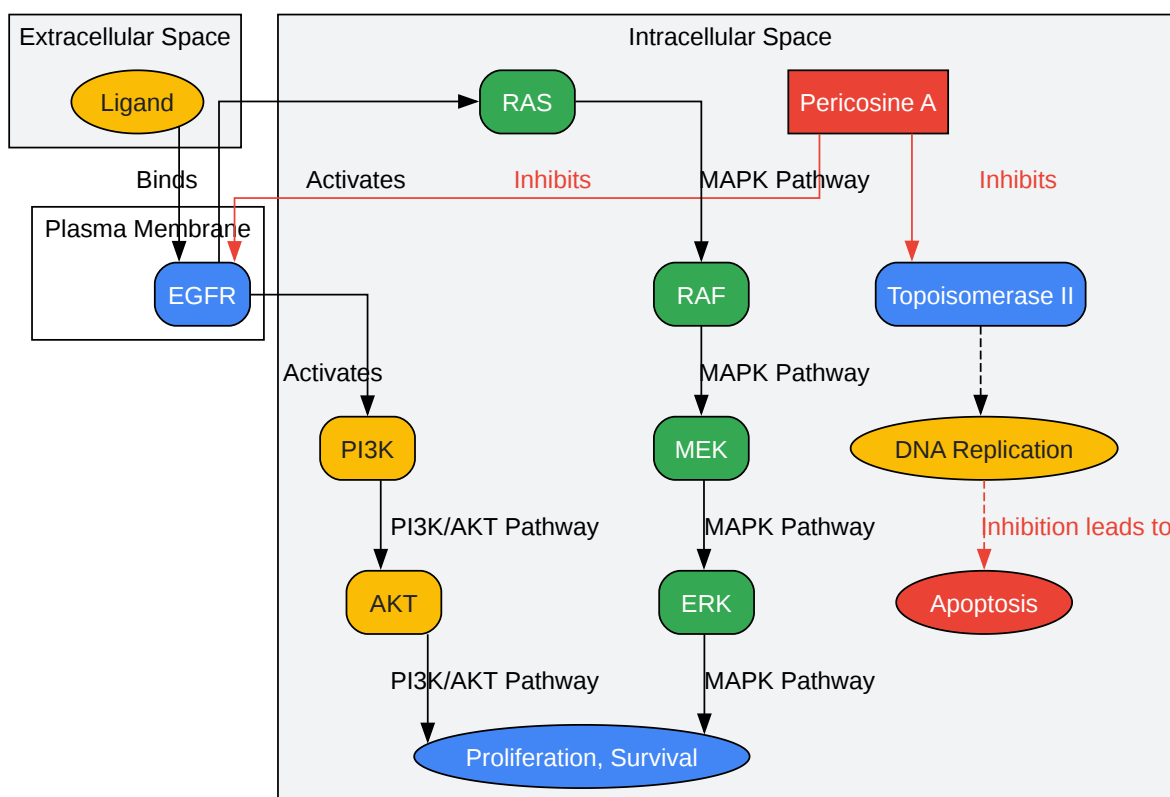
Cell Line	Cancer Type	ED50 / IC50	Reference
P388	Murine Lymphocytic Leukemia	0.1 µg/mL (ED50)	[3]
P388	Murine Lymphocytic Leukemia	Not specified	[4]
L1210	Murine Lymphocytic Leukemia	Moderately active	[3]
HL-60	Human Promyelocytic Leukemia	Moderately active	[3]
HBC-5	Human Breast Cancer	Selective growth inhibition	[3]
SNB-75	Human Glioblastoma	Selective growth inhibition	[3]

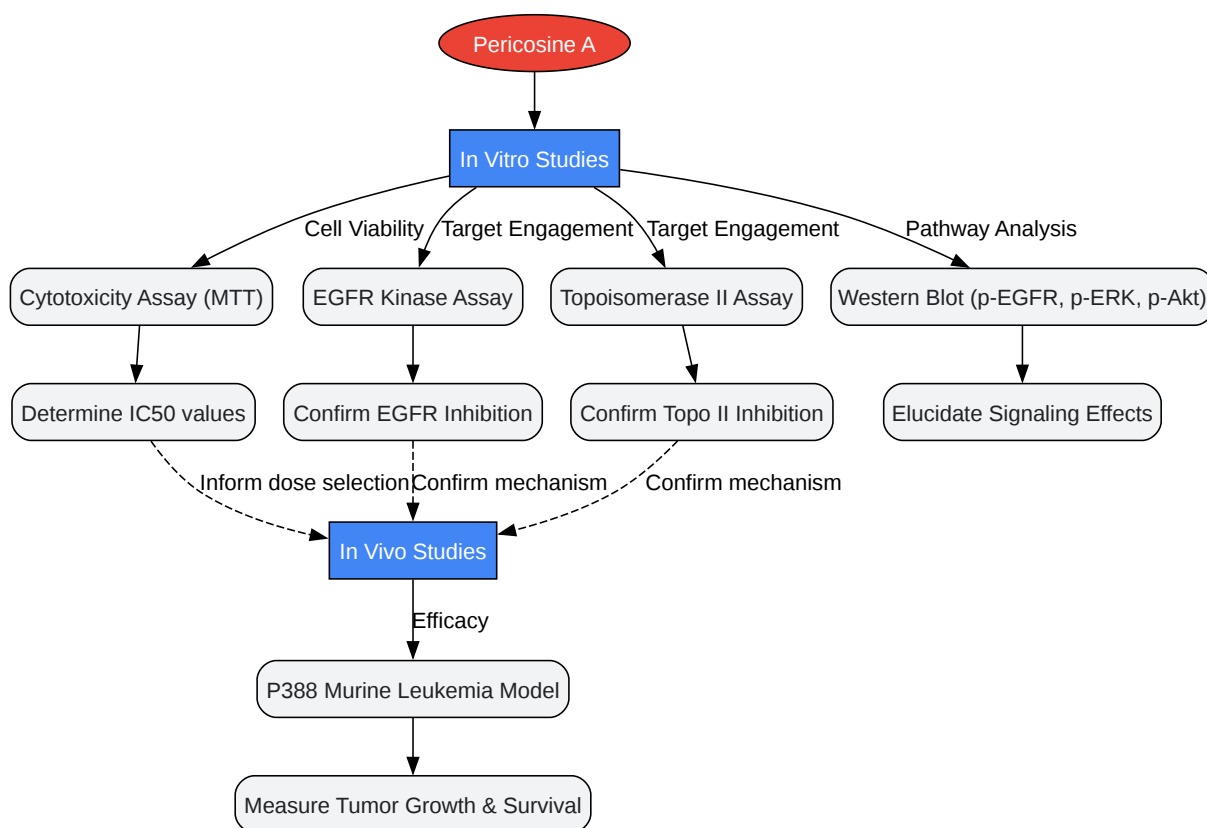
In Vivo Antitumor Activity of Pericosine A

Animal Model	Tumor Model	Treatment	Outcome	Reference
Mice	P388 Murine Leukemia	Not specified	Modest extension in survival	[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by **Pericosine A** and a general workflow for its investigation.





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References

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